

sulfoacetic acid pKa and acid-base properties

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Compound of Interest

Compound Name: *Sulfoacetic acid*

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An In-depth Technical Guide to the pKa and Acid-Base Properties of **Sulfoacetic Acid**

Introduction

Sulfoacetic acid (IUPAC name: 2-**sulfoacetic acid**) is an organosulfur compound featuring both a sulfonic acid and a carboxylic acid functional group.[1][2][3][4] Its molecular formula is $C_2H_4O_5S$. [1] This dual functionality makes it a diprotic acid and a subject of interest in organosulfur chemistry, particularly for studying acid-base interactions in polyprotic molecules. [1] Due to its strong acidic nature and buffering capacity, it finds applications in organic synthesis, analytical chemistry, and biochemical research.[1] This guide provides a comprehensive overview of the physicochemical and acid-base properties of **sulfoacetic acid**, methods for their determination, and its behavior in aqueous solutions.

Physicochemical Properties

Sulfoacetic acid is typically a hygroscopic crystalline solid at room temperature.[3][5] It is soluble in water and alcohol but insoluble in nonpolar solvents like ether and chloroform.[1][3][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Sulfoacetic Acid**

Property	Value	Source(s)
IUPAC Name	2-sulfoacetic acid	[1][3]
Synonyms	Sulfoethanoic acid, Carboxymethylsulfonic acid	[2][5]
CAS Number	123-43-3	[1][6]
Molecular Formula	C ₂ H ₄ O ₅ S	[1][4][7]
Molecular Weight	140.12 g/mol	[1][5][7]
Melting Point	81-88 °C (anhydrous)	[4][5][6]
Boiling Point	245 °C (with decomposition)	[3][5]
Appearance	Hygroscopic crystals/solid	[3][5]
Water Solubility	103.7 g/L at 25°C	[6]
LogP	-0.88 at 25°C	[6]

Acid-Base Properties

As a diprotic acid, **sulfoacetic acid** undergoes a two-step dissociation in aqueous solution. The sulfonic acid group is significantly more acidic than the carboxylic acid group, a consequence of the strong electron-withdrawing effect of the sulfonyl group (-SO₃H).[1] Sulfonic acids are generally very strong acids, often with pKa values well below zero, comparable to mineral acids.[8]

The first deprotonation from the sulfonic acid group is essentially complete in water, while the second deprotonation from the carboxylic acid group establishes a measurable equilibrium.

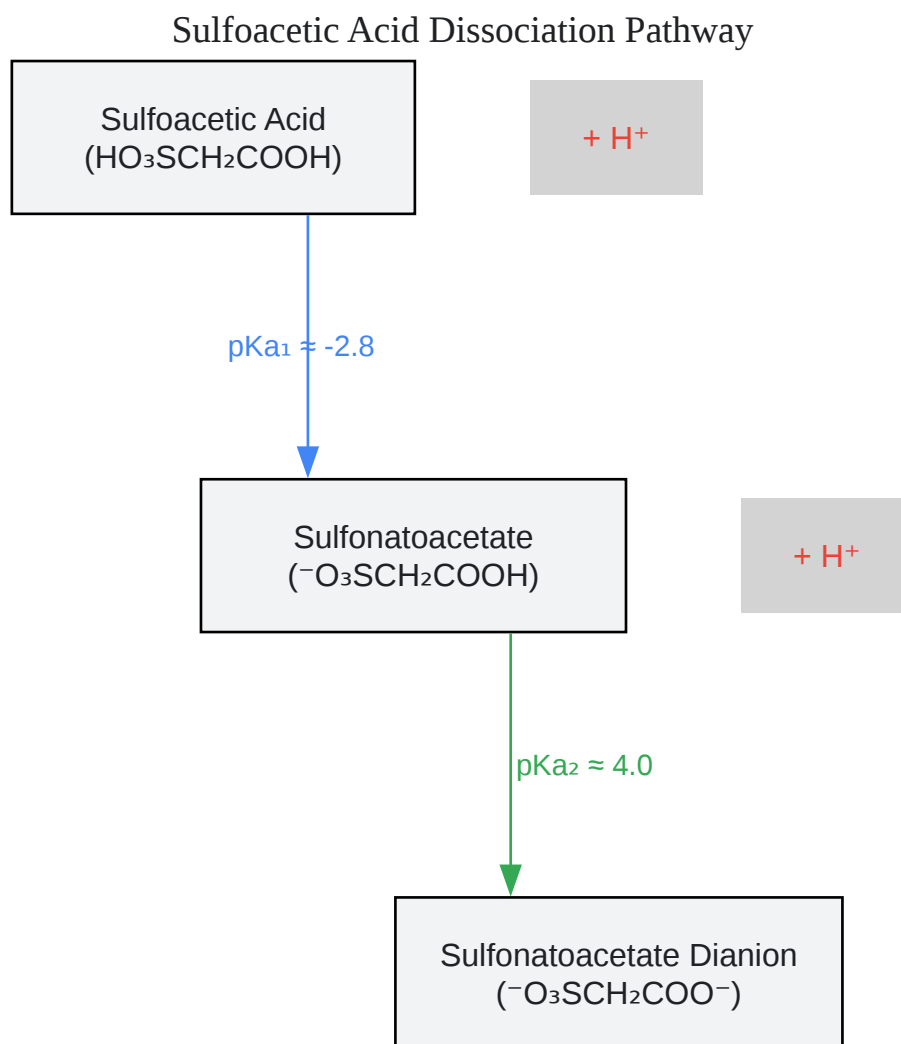
Step 1: HO₃SCH₂COOH + H₂O ⇌ ⁻O₃SCH₂COOH + H₃O⁺ (pKa₁) Step 2: ⁻O₃SCH₂COOH + H₂O ⇌ ⁻O₃SCH₂COO⁻ + H₃O⁺ (pKa₂)

The dissociation constants (pKa) are crucial for understanding the behavior of **sulfoacetic acid** in solution, particularly for its application as a buffering agent, which is effective in the pH range of 2.0 to 3.5.[1] Reported pKa values are summarized in Table 2.

Table 2: Dissociation Constants (pKa) of **Sulfoacetic Acid** at 25°C

Dissociation Constant	Reported Value	Notes
pKa ₁ (Sulfonic Acid)	≈ -2.8	This value is typical for sulfonic acids, indicating very strong acidity.[1]
pKa ₂ (Carboxylic Acid)	4.0	The acidity of the carboxylic group is enhanced by the adjacent sulfonic group.[1][2][6]
pKa ₂ (Carboxylic Acid)	4.05	A potentiometrically determined value.[3]
pKa ₂ (Carboxylic Acid)	$(8.6 \pm 0.3) \times 10^{-5}$ (K _{a2})	Corresponds to a pKa ₂ of approximately 4.07.[9]

The logical pathway for the dissociation is illustrated in the diagram below.



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Caption: Stepwise deprotonation of **sulfoacetic acid**.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and accessible method for determining pKa values.^[10] The procedure involves monitoring the pH of an acidic solution as a standardized basic titrant is added incrementally. The resulting titration curve allows for the determination of the equivalence points and, subsequently, the pKa values.^{[11][12]}

Materials and Equipment

- **Sulfoacetic acid**
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
- Deionized, degassed water
- Calibrated pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- Volumetric flasks, pipettes, and a burette (Class A)
- Beaker (150 mL)
- Computer with data logging software (optional)

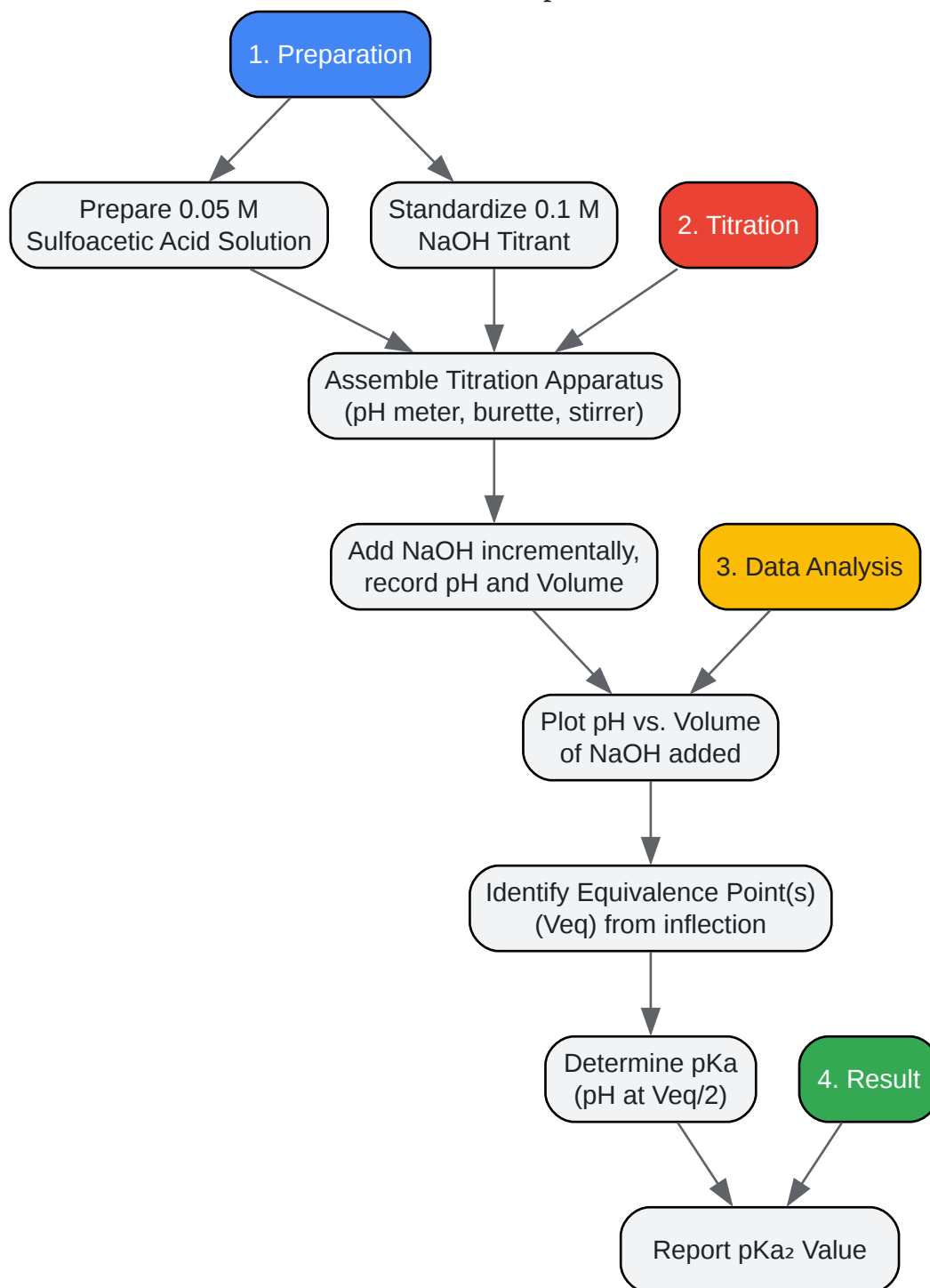
Procedure

- **Solution Preparation:** Accurately weigh a sample of **sulfoacetic acid** and dissolve it in a known volume of deionized water in a volumetric flask to create a solution of known concentration (e.g., 0.05 M).
- **Titration Setup:**
 - Pipette a precise volume (e.g., 50.0 mL) of the **sulfoacetic acid** solution into a beaker.
 - Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
 - Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.
 - Fill the burette with the standardized NaOH solution and record the initial volume.
- **Titration Process:**
 - Begin stirring the **sulfoacetic acid** solution at a moderate, constant rate.
 - Record the initial pH of the solution.

- Add the NaOH titrant in small, precise increments (e.g., 0.5–1.0 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.
- As the pH begins to change more rapidly, decrease the increment size (e.g., 0.1 mL or dropwise) to accurately capture the steep inflection region of the equivalence point.
- Continue adding titrant well past the equivalence point until the pH curve flattens out again in the basic region. Since **sulfoacetic acid** is diprotic, two equivalence points will be observed.[\[11\]](#)
- Data Analysis:
 - Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
 - Determine the volume of NaOH at the second equivalence point (V_{eq2}), which corresponds to the midpoint of the steepest part of the second pH jump. A first or second derivative plot can be used for greater accuracy.
 - The volume at the first equivalence point (V_{eq1}) will be half of the second ($V_{eq1} = 0.5 * V_{eq2}$).
 - The pK_{a2} is determined from the pH at the half-equivalence point.[\[13\]](#) Specifically, the pH recorded when the volume of added NaOH is halfway to the second equivalence point ($V = (V_{eq1} + V_{eq2})/2$) is equal to pK_{a2} .
 - Due to the extremely high acidity of the sulfonic acid group, the first equivalence point may be difficult to discern clearly, and the pK_{a1} cannot be accurately determined using this method in aqueous solution.

The general workflow for this experimental determination is visualized below.

Workflow for Potentiometric pKa Determination

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Caption: Experimental workflow for pKa determination.

Conclusion

Sulfoacetic acid is a strong diprotic acid with two distinct pKa values corresponding to its sulfonic acid ($\text{pK}_{\text{a}1} \approx -2.8$) and carboxylic acid ($\text{pK}_{\text{a}2} \approx 4.0$) moieties. Its unique properties make it a valuable compound for various chemical applications, including its use as a buffering agent. The acid-base characteristics can be accurately quantified using standard laboratory techniques such as potentiometric titration, which allows for the precise determination of its second dissociation constant. A thorough understanding of these properties is essential for its effective application in research and drug development.

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